1-[2-(4-Chlorophenyl)ethenyl]azulene
Description
Structure
3D Structure
Properties
CAS No. |
652142-04-6 |
|---|---|
Molecular Formula |
C18H13Cl |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
InChI Key |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
General Research Context and Foundational Significance of 1 2 4 Chlorophenyl Ethenyl Azulene
Evolution of Azulene (B44059) Chemistry: Aromaticity and Electronic Structure Perspectives
Azulene, a structural isomer of naphthalene, is a fascinating non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system. wikipedia.org Unlike its colorless isomer, azulene is characterized by an intense blue color, a direct consequence of its unique electronic structure. wikipedia.org The molecule possesses a significant dipole moment (approximately 1.08 D), arising from an electron drift from the seven-membered tropylium-like ring to the five-membered cyclopentadienyl-like ring. wikipedia.org This charge polarization imparts distinct reactivity to the two rings, with the five-membered ring being electron-rich and susceptible to electrophilic attack, particularly at the 1- and 3-positions, while the seven-membered ring is electron-deficient. nih.gov
The aromaticity of azulene is a subject of ongoing discussion. It is considered a 10-π electron system, adhering to Hückel's rule. wikipedia.org However, its resonance energy is about half that of naphthalene, suggesting a less pronounced aromatic stabilization. wikipedia.org This intermediate aromatic character is a key factor in the diverse reactivity and photophysical properties of azulene derivatives. nih.gov
Strategic Importance of Ethenyl Linkages in Conjugated π-Systems
The ethenyl (-CH=CH-) linkage plays a crucial role in organic electronics and materials science by extending the π-conjugated system of a molecule. This extension facilitates the delocalization of π-electrons across the bridge, which can significantly influence the electronic and optical properties of the compound. In the context of 1-[2-(4-Chlorophenyl)ethenyl]azulene, the ethenyl spacer connects the azulene core to the chlorophenyl moiety, creating a "push-pull" type system. The azulene ring can act as an electron-donating group (the "push") and the ethenyl bridge facilitates the transmission of this electronic effect to the rest of the molecule. This extended conjugation is known to cause a bathochromic (red) shift in the UV-Vis absorption spectrum and can enhance nonlinear optical (NLO) properties. researchgate.net
Current Research Landscape and Definitional Gaps Pertaining to this compound Derivatives
The current research landscape for azulene derivatives is broad, with applications being explored in fields such as nonlinear optics, researchgate.netrsc.orgnih.govnih.govrsc.org molecular switches, nih.gov and materials for organic electronics. nih.govresearchgate.net Specifically, styrylazulenes (azulenes substituted with a styryl group) have been investigated for their interesting photophysical properties, including solvatochromism, where the color of a solution of the compound changes with the polarity of the solvent.
However, a significant definitional gap exists in the literature concerning the specific compound this compound. While the synthesis and properties of many azulene derivatives have been reported, detailed experimental and theoretical studies on this particular molecule are not widely available. Much of the understanding of its properties is inferred from studies on structurally related compounds. This lack of specific data highlights an opportunity for further research to fully characterize this compound and unlock its potential.
Plausible synthetic routes to this compound would likely involve standard olefination reactions. Two common methods are the Wittig reaction and the Knoevenagel condensation.
Wittig Reaction: This would involve the reaction of azulene-1-carboxaldehyde with a phosphonium (B103445) ylide derived from 4-chlorobenzyl chloride. masterorganicchemistry.comlibretexts.orgchadsprep.comyoutube.com
Knoevenagel Condensation: This route would involve the condensation of azulene-1-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as (4-chlorophenyl)acetic acid, often in the presence of a base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.orgsci-hub.selookchem.comtue.nl
Table 1: Potential Synthetic Precursors for this compound
| Synthetic Route | Azulene-based Reagent | Phenyl-based Reagent |
|---|---|---|
| Wittig Reaction | Azulene-1-carboxaldehyde | (4-Chlorobenzyl)triphenylphosphonium chloride |
| Knoevenagel Condensation | Azulene-1-carboxaldehyde | (4-Chlorophenyl)acetic acid |
Interdisciplinary Research Potential Within Academic Chemistry
The unique structural and electronic features of this compound position it as a compound with significant interdisciplinary research potential.
Materials Science: The extended π-conjugation and the presence of a polarizable azulene core suggest potential applications in nonlinear optical materials. researchgate.netrsc.orgnih.gov The chlorine substituent could influence crystal packing and solid-state properties, which are crucial for the development of organic semiconductors and other electronic materials.
Supramolecular Chemistry: The planar aromatic surfaces of the azulene and chlorophenyl rings could be exploited in the design of host-guest systems and self-assembling molecular architectures.
Medicinal Chemistry: While outside the direct scope of this chemical analysis, it is noteworthy that azulene derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties. nih.govmdpi.com The specific substitution pattern of this compound could lead to novel pharmacological profiles.
Table 2: Predicted Physicochemical Properties and Research Areas for this compound
| Property | Predicted Characteristic | Potential Research Area |
|---|---|---|
| UV-Vis Absorption | Extended conjugation should lead to absorption in the visible region. technologynetworks.comyoutube.comresearchgate.netresearchgate.net | Dye-sensitized solar cells, Photodynamic therapy |
| Fluorescence | Potential for emission from the S2 state (anti-Kasha's rule), characteristic of azulenes. | Fluorescent probes, Organic light-emitting diodes (OLEDs) |
| Solvatochromism | The dipole moment is expected to change upon excitation, leading to solvent-dependent spectral shifts. nih.govnih.goveurjchem.com | Solvent polarity sensors |
| Electrochemical Behavior | Reversible redox processes are likely, tunable by the substituent. mdpi.comresearchgate.netnih.govresearchgate.net | Organic field-effect transistors (OFETs), Electrochromic devices |
| Nonlinear Optical (NLO) Properties | The push-pull nature suggests a significant second-order NLO response (hyperpolarizability). researchgate.netrsc.orgnih.govnih.govrsc.org | Optical switching, Frequency doubling |
Advanced Synthetic Methodologies for 1 2 4 Chlorophenyl Ethenyl Azulene
Retrosynthetic Analysis and Identification of Key Precursor Building Blocks
A retrosynthetic analysis of 1-[2-(4-Chlorophenyl)ethenyl]azulene provides a logical roadmap for its synthesis. The primary disconnection point is the ethenyl C=C double bond, which suggests olefination or cross-coupling reactions as the key bond-forming steps. youtube.comyoutube.comyoutube.comyoutube.com This approach breaks the target molecule down into two primary building blocks: an azulene (B44059) moiety functionalized at the 1-position and a 4-chlorophenyl-containing fragment.
Two principal retrosynthetic pathways emerge:
Wittig/Horner-Wadsworth-Emmons (HWE) Approach : This pathway disconnects the target molecule into azulene-1-carbaldehyde (B2927733) and a (4-chlorobenzyl)phosphonium salt or phosphonate (B1237965) ester. lew.ro Alternatively, a 1-(halomethyl)azulene could be converted into a phosphonium (B103445) salt and reacted with 4-chlorobenzaldehyde. The former is often more practical due to the stability and accessibility of azulene-1-carbaldehydes. researchgate.net
Palladium-Catalyzed Cross-Coupling Approach : This modern strategy involves disconnecting the molecule into a 1-haloazulene (e.g., 1-iodoazulene or 1-bromoazulene) and 4-chlorostyrene (B41422). This route falls under the category of Heck-type reactions. organic-chemistry.orgyoutube.com
The key precursors identified through this analysis are therefore:
Azulene or a pre-functionalized azulene core.
Azulene-1-carbaldehyde (for Wittig/HWE).
1-Haloazulenes (for Heck coupling).
(4-Chlorobenzyl)triphenylphosphonium halide or diethyl (4-chlorobenzyl)phosphonate (for Wittig/HWE).
4-Chlorobenzaldehyde (for Wittig/HWE).
4-Chlorostyrene (for Heck coupling).
Design and Development of Novel Synthetic Routes to the Azulene Core
The synthesis of the azulene skeleton itself is a foundational aspect of accessing the target compound. While classical methods like the Ziegler-Hafner synthesis exist, contemporary research focuses on building substituted azulenes with greater efficiency and functional group tolerance. mdpi.com
A prominent modern strategy involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various electron-rich two-carbon components like enamines or enol ethers. nih.gov This method is highly versatile, allowing for the introduction of substituents onto the five-membered ring during the core's formation. nih.gov For instance, the reaction of a 2H-cyclohepta[b]furan-2-one with an appropriately substituted enamine can yield a functionalized azulene derivative, which can then be carried forward. nih.gov
Another approach involves the functionalization of the parent azulene. Due to the electronic nature of the azulene ring system, which can be viewed as a fusion of a 6π cyclopentadienyl (B1206354) anion and a 6π cycloheptatrienyl cation, electrophilic substitution occurs preferentially at the 1- and 3-positions of the five-membered ring. nih.govnih.gov This inherent reactivity allows for the direct introduction of functional groups necessary for subsequent steps. For example, Vilsmeier-Haack formylation can introduce a carbaldehyde group at the 1-position to yield azulene-1-carbaldehyde, a key precursor for Wittig-type reactions.
Recent developments also include palladium-catalyzed C-H activation and borylation, which can introduce functionality at various positions, including the less reactive C2 position, offering alternative pathways to specifically substituted precursors. mdpi.commdpi.com
Targeted Formation of the Ethenyl Linkage via Olefination Strategies
The creation of the ethenyl bridge connecting the azulene and 4-chlorophenyl rings is the pivotal step in the synthesis. This is typically achieved through well-established olefination reactions or modern cross-coupling methods.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic and reliable methods for forming C=C double bonds from carbonyls. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the most common approach involves the reaction of azulene-1-carbaldehyde with a phosphorus ylide or a phosphonate carbanion. lew.roresearchgate.net
The Wittig reaction would utilize a (4-chlorobenzyl)triphenylphosphonium salt. This salt is deprotonated with a strong base (e.g., n-BuLi, NaH, or EtONa) to form the corresponding ylide, which then reacts with azulene-1-carbaldehyde. researchgate.net A mixture of (E)- and (Z)-isomers of the final product is often obtained, with the stereochemical outcome influenced by the ylide stability, solvent, and presence of lithium salts. researchgate.netorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that offers significant advantages. wikipedia.orgnumberanalytics.com It employs a phosphonate ester, such as diethyl (4-chlorobenzyl)phosphonate, which is deprotonated with a milder base (e.g., NaH, NaOEt, K₂CO₃). The resulting phosphonate carbanion is more nucleophilic than a typical Wittig ylide and reacts cleanly with aldehydes. orgsyn.org A key benefit of the HWE reaction is that it generally provides the (E)-alkene with high stereoselectivity. nrochemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.orgorganic-chemistry.org
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |
| Base Strength | Strong (e.g., n-BuLi, NaH) | Mild to Strong (e.g., NaH, NaOEt, DBU) |
| Stereoselectivity | Variable; often gives Z/E mixtures | Typically high E-selectivity |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easy to remove) |
| Reagent Reactivity | Less nucleophilic ylide | More nucleophilic carbanion |
The Mizoroki-Heck reaction provides a powerful and modern alternative for forming the ethenyl linkage. organic-chemistry.org This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. youtube.com For the synthesis of this compound, this would typically involve the coupling of a 1-haloazulene (e.g., 1-iodoazulene) with 4-chlorostyrene. libretexts.org
The catalytic cycle involves the oxidative addition of the 1-haloazulene to a Pd(0) catalyst, followed by migratory insertion of the 4-chlorostyrene alkene into the palladium-azulene bond. libretexts.orgchemrxiv.org The final step is a β-hydride elimination, which forms the C=C double bond and regenerates the Pd(0) catalyst. libretexts.org This reaction generally shows a strong preference for the formation of the more stable (E)-isomer. organic-chemistry.org The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, XPhos), base, and solvent are critical for achieving high yields. nih.govfrontiersin.org
Regioselective and Stereoselective Control in Aromatic Substitutions and Ethenyl Formation
Regioselectivity : The functionalization of the azulene core is governed by its inherent electronic properties. The five-membered ring is electron-rich, making it susceptible to electrophilic attack, while the seven-membered ring is electron-deficient. sciforum.net Theoretical and experimental studies confirm that electrophilic substitution occurs predominantly at the C1 and C3 positions. nih.govresearchgate.net This high regioselectivity allows for the reliable synthesis of 1-substituted azulene precursors, such as azulene-1-carbaldehyde via Vilsmeier-Haack reaction or 1-haloazulenes via electrophilic halogenation. Nucleophilic substitution, conversely, tends to occur on the seven-membered ring. sciforum.netmdpi.com
Stereoselectivity : The geometry of the newly formed ethenyl double bond is a critical consideration.
In Wittig reactions , the stereochemical outcome depends on the nature of the ylide. Unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides (like the one derived from the 4-chlorobenzyl fragment) tend to favor the (E)-alkene, although mixtures are common. wikipedia.orgorganic-chemistry.org
The HWE reaction is renowned for its high (E)-selectivity. wikipedia.orgnrochemistry.com The thermodynamic stability of the intermediates in the reaction mechanism strongly favors the pathway leading to the trans-alkene. organic-chemistry.org
The Heck reaction also predominantly yields the (E)-isomer due to steric considerations in the transition state of the syn-elimination step, which favors the anti-periplanar arrangement of the palladium and the β-hydrogen. organic-chemistry.orglibretexts.org Forcing (Z)-isomer formation would require specialized conditions or substrates.
Optimization of Reaction Conditions for Enhanced Yields and Purity Profiles
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product, which is particularly important in multi-step syntheses. youtube.com
For HWE and Wittig reactions , key variables include the choice of base, solvent, and temperature. The reaction of azulene-1-carbaldehydes with benzylphosphonium salts has been shown to proceed with various bases and solvents, including n-BuLi in ether, EtONa in ethanol, or t-BuOK in toluene, to give mixtures of (Z)/(E)-styrylazulenes. researchgate.net The choice can influence the Z/E ratio and the formation of side products.
For palladium-catalyzed Heck reactions , optimization involves a more complex matrix of variables. This includes the palladium precatalyst, the phosphine (B1218219) ligand, the base, the solvent, and the temperature. researchgate.net Design of Experiments (DoE) is a powerful tool for systematically screening these factors to identify the optimal conditions. frontiersin.org For example, a typical optimization study might compare different palladium sources (Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., PPh₃, Buchwald-Hartwig biaryl phosphines), and bases (e.g., Et₃N, K₂CO₃, AcONa) in various solvents (e.g., DMF, acetonitrile, toluene) to find the combination that gives the highest conversion and selectivity. nih.govyoutube.com Reducing catalyst loading to parts-per-million (ppm) levels is a key goal in modern green chemistry protocols. youtube.com
| Parameter | Variables to Test | Potential Impact |
|---|---|---|
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Affects catalyst activation and stability |
| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos | Influences reaction rate, selectivity, and catalyst lifetime |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | Neutralizes HX byproduct; can affect catalyst activity |
| Solvent | DMF, Acetonitrile, Toluene, Dioxane | Affects solubility, reaction temperature, and rate |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | Influences reaction rate and potential for side reactions |
By systematically adjusting these parameters, chemists can develop a robust and efficient protocol for the synthesis of this compound with high yield and purity.
Scalability Considerations for Preparative Synthesis
The transition from laboratory-scale synthesis to preparative or industrial-scale production of specialty chemicals like this compound necessitates a thorough evaluation of synthetic methodologies for their scalability. An ideal scalable process is characterized by high efficiency, cost-effectiveness, operational safety, and minimal environmental impact. Key factors under consideration include the availability and cost of starting materials, the number of synthetic steps, reaction yields, the nature and quantity of reagents and catalysts, and the ease of product isolation and purification. For this compound, two primary synthetic strategies, the Wittig reaction and the Palladium-catalyzed Heck reaction, are prominent candidates whose scalability warrants detailed analysis.
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity. libretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org For the synthesis of this compound, this can be envisioned through the reaction of azulene-1-carbaldehyde with the ylide generated from (4-chlorobenzyl)triphenylphosphonium chloride.
Synthetic Pathway:
Ylide Formation: The synthesis begins with the preparation of the phosphonium salt from triphenylphosphine and 4-chlorobenzyl chloride via an SN2 reaction. libretexts.org This salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, to generate the reactive phosphorus ylide. libretexts.org
Carbonyl Olefination: The generated ylide then reacts with azulene-1-carbaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. nih.gov
Scalability Profile:
| Feature | Assessment |
| Starting Materials | Azulene-1-carbaldehyde, triphenylphosphine, and 4-chlorobenzyl chloride are commercially available, though azulene precursors can be costly. |
| Reagents | Requires stoichiometric amounts of the phosphonium salt and a strong, often hazardous and expensive, base (e.g., n-butyllithium). |
| Byproducts | Generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification on a large scale due to its similar solubility to the product. |
| Yield & Selectivity | Generally provides good to high yields with excellent control over the location of the double bond. libretexts.org |
| Operational Safety | The use of highly reactive and pyrophoric bases like n-butyllithium poses significant safety challenges at an industrial scale, requiring specialized handling and equipment. |
The Mizoroki-Heck reaction offers a powerful, palladium-catalyzed method for the vinylation of aryl halides. wikipedia.org This cross-coupling reaction is a highly attractive alternative for large-scale synthesis due to its catalytic nature. organic-chemistry.org The synthesis of this compound via this route would typically involve the coupling of a 1-haloazulene (e.g., 1-iodoazulene or 1-bromoazulene) with 4-chlorostyrene.
Synthetic Pathway: The reaction involves an oxidative addition of the 1-haloazulene to a Palladium(0) catalyst, followed by migratory insertion of the 4-chlorostyrene. A subsequent beta-hydride elimination step releases the final product, this compound, and regenerates the active Pd(0) catalyst in the presence of a base. youtube.com
Scalability Profile:
| Feature | Assessment |
| Starting Materials | 1-Haloazulenes can be synthesized from azulene. 4-Chlorostyrene is a readily available commercial monomer. |
| Catalyst | Requires only catalytic amounts of a palladium source (e.g., palladium acetate) and a phosphine ligand. This significantly improves atom economy. |
| Byproducts | The primary byproducts are inorganic salts derived from the base used, which are generally easier to separate from the organic product than triphenylphosphine oxide. |
| Yield & Selectivity | Typically provides high yields and selectivity for the trans-isomer. The reaction shows good tolerance for a wide range of functional groups. organic-chemistry.org |
| Operational Challenges | The high cost of palladium and specialized phosphine ligands is a major consideration. Catalyst deactivation, recovery, and recycling are critical for economic viability on a large scale. The reaction can be sensitive to air and moisture, requiring inert atmosphere conditions. youtube.com |
When considering the scale-up of synthesis for this compound, the Heck reaction generally presents a more favorable profile than the Wittig reaction. The primary advantages of the Heck reaction lie in its catalytic nature, which reduces waste and improves atom economy, and the avoidance of hazardous, stoichiometric strong bases. While the initial investment in the palladium catalyst and ligands is high, effective catalyst recycling protocols can mitigate this cost in an industrial setting. The purification of the final product from the Heck reaction is also typically more straightforward.
For the Wittig route to be considered for large-scale production, process optimization would be essential. This could involve developing methods for the efficient removal or recycling of triphenylphosphine oxide or exploring alternative olefination procedures that avoid pyrophoric bases, such as phase-transfer catalysis conditions. However, the inherent stoichiometric generation of the phosphine oxide byproduct remains a significant drawback for large-scale applications. Therefore, for the preparative synthesis of this compound, the development and optimization of a robust Heck coupling protocol is the more promising and industrially viable strategy.
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 2 4 Chlorophenyl Ethenyl Azulene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment and connectivity of magnetically active nuclei. For 1-[2-(4-Chlorophenyl)ethenyl]azulene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete assignment of all proton and carbon signals and to establish the stereochemistry of the ethenyl bridge.
The ¹H NMR spectrum of a related compound, 4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, reveals characteristic chemical shifts for the azulene (B44059) core protons. The protons of the seven-membered ring typically appear in the range of δ 7.44–8.72 ppm, while the protons on the five-membered ring are observed at δ 7.52-9.30 ppm mdpi.com. For this compound, the protons of the 4-chlorophenyl group would be expected to appear as doublets in the aromatic region, and the vinylic protons would show characteristic coupling constants indicative of their trans or cis relationship.
The ¹³C NMR spectrum provides complementary information, with the azulene carbons resonating over a wide range, reflecting the unique electronic nature of this non-benzenoid aromatic system.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the complex proton and carbon spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the azulene ring system, the chlorophenyl ring, and confirming the coupling between the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different structural fragments, such as linking the ethenyl bridge to both the azulene and chlorophenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry of the ethenyl double bond. A strong NOE correlation between the azulene H-8 proton and the vinylic proton attached to the chlorophenyl ring would confirm a trans configuration.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling | Tracing proton connectivity within the azulene and chlorophenyl rings; confirming coupling between vinylic protons. |
| HSQC | One-bond ¹H-¹³C correlation | Assigning protonated carbon signals. |
| HMBC | Long-range ¹H-¹³C correlation | Identifying quaternary carbons and establishing connectivity between the azulene, ethenyl, and chlorophenyl moieties. |
| NOESY | Through-space ¹H-¹H correlation | Determining the stereochemistry (cis/trans) of the ethenyl bridge. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. For this compound, these techniques can confirm the presence of key structural features.
The FT-IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic rings (azulene and chlorophenyl) would appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge would be observed in the 1600-1450 cm⁻¹ region. A key vibration would be the out-of-plane C-H bending of the trans-ethenyl group, which typically gives a strong band around 960 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be found in the lower frequency region, typically between 800 and 600 cm⁻¹.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of the azulene and phenyl rings, as well as the ethenyl bridge, would be expected to show strong Raman signals.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| C=C Stretch (Aromatic/Ethenyl) | 1600 - 1450 | 1600 - 1450 |
| trans-Ethenyl C-H Out-of-Plane Bend | ~960 | Weak or inactive |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Excited States
Electronic spectroscopy provides profound insights into the electronic structure and photophysical properties of molecules by probing the transitions between different electronic energy levels. For a conjugated system like this compound, these techniques are essential for understanding its color and luminescent properties.
Steady-State UV-Visible Absorption Spectroscopy Principles
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. In azulene and its derivatives, the characteristic blue color arises from an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which corresponds to the S₀ → S₁ transition. A second, more intense absorption band in the near-UV region is attributed to the S₀ → S₂ transition.
For this compound, the extended conjugation provided by the 2-(4-chlorophenyl)ethenyl substituent at the 1-position of the azulene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azulene. The position of these absorption bands can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Fluorescence and Phosphorescence Spectroscopic Investigations of Excited State Behavior
Fluorescence is the emission of light from a molecule after it has been electronically excited, typically from the lowest singlet excited state (S₁) back to the ground state (S₀). A unique feature of many azulene derivatives is their "anomalous" fluorescence, which occurs from the second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule. This is due to a large energy gap between the S₂ and S₁ states, which slows down internal conversion.
The fluorescence spectrum of this compound would be expected to show an emission band that is mirror-imaged to the S₀ → S₂ absorption band. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For many azulene derivatives, the quantum yield is sensitive to substitution on the azulene ring mdpi.com.
Phosphorescence , the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀), is a much slower process than fluorescence and is often not observed at room temperature in solution due to quenching by molecular oxygen.
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Relaxation Pathways
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides the excited-state lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.
The excited-state lifetime is a crucial parameter for understanding the dynamics of the excited state. It is influenced by the rates of all de-excitation processes, including radiative decay (fluorescence) and non-radiative decay pathways such as internal conversion and intersystem crossing. For azulene derivatives, the S₂ lifetime is a key indicator of the efficiency of the competing relaxation processes mdpi.com.
| Spectroscopic Parameter | Information Obtained | Relevance to this compound |
| λmax (Absorption) | Wavelength of maximum light absorption | Correlates with the color of the compound and the energy of electronic transitions. |
| ε (Molar Absorptivity) | Measure of how strongly a chemical species absorbs light | Indicates the probability of an electronic transition. |
| λem (Emission) | Wavelength of maximum light emission | Characterizes the energy of the fluorescent transition. |
| Φf (Fluorescence Quantum Yield) | Efficiency of the fluorescence process | Provides insight into the competition between radiative and non-radiative decay pathways. |
| τf (Excited-State Lifetime) | Average time in the excited state | Reveals the overall rate of excited-state decay. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
For analogous compounds, such as those containing a substituted phenyl ring linked to a heterocyclic system via an ethenyl bridge, X-ray diffraction studies have provided detailed structural insights. For instance, in a related compound, 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate, the cation was found to exist in an E configuration with respect to the ethenyl double bond. nih.gov The molecule exhibited near planarity, with a very small dihedral angle between the pyridinium and benzene rings. nih.gov It is plausible that this compound would also adopt a largely planar conformation to maximize π-system conjugation between the azulene and chlorophenyl rings.
Intermolecular interactions are crucial in dictating the packing of molecules in a crystal lattice. mdpi.com In similar structures, a variety of non-covalent interactions have been observed, including π–π stacking, C—H⋯π interactions, and hydrogen bonds (if suitable functional groups are present). nih.govnih.gov For this compound, one would anticipate significant π–π stacking interactions between the electron-rich azulene rings and the chlorophenyl rings of adjacent molecules. C—H⋯π interactions, where a hydrogen atom interacts with the π-electron cloud of an aromatic ring, would also likely play a role in stabilizing the crystal packing. The presence of the chlorine atom could lead to halogen bonding, another important intermolecular force.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.
| Crystal Data Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1400 |
| Z | 4 |
Mass Spectrometry Techniques for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, advanced techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would provide detailed information beyond simple molecular ion detection.
In ESI-MS, the compound would likely be observed as a protonated molecule, [M+H]⁺. Subsequent MS/MS analysis involves isolating this molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pathways are indicative of the molecule's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions or neutral losses.
For azulene-substituted heterocycles, studies have shown that fragmentation often involves the cleavage of bonds connecting the azulene moiety to the rest of the molecule. researchgate.net The stability of the azulene cation would make it a favorable fragment. Based on the structure of this compound, several key fragmentation pathways can be postulated:
Cleavage of the ethenyl linker: This could lead to the formation of an azulenyl cation and a (4-chlorophenyl)ethenyl radical, or vice versa.
Loss of the chlorophenyl group: Fragmentation could involve the loss of a chlorophenyl radical, leading to a stable azulenyl-ethenyl cation.
Fragmentation within the azulene ring: While less common due to its aromatic stability, some fragmentation of the azulene core itself might be observed under high-energy conditions.
A plausible fragmentation pattern is detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| [M+H]⁺ | [M+H - Cl]⁺ | Cl | 1-[2-(Phenyl)ethenyl]azulene cation |
| [M+H]⁺ | [C₁₀H₇]⁺ | C₈H₆Cl | Azulene cation |
| [M+H]⁺ | [C₈H₆Cl]⁺ | C₁₀H₈ | (4-Chlorophenyl)ethenyl cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Configuration Assignment (If Applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. For this compound, as it is depicted, the molecule itself is achiral and would not exhibit a CD spectrum. It does not possess any stereocenters, nor does it exhibit axial or planar chirality.
However, if the molecule were to be functionalized in a way that introduces a chiral center, or if it were to form a complex with a chiral host, then CD spectroscopy would become a valuable tool. For instance, if a chiral substituent were added to the azulene or phenyl ring, the resulting enantiomers would produce mirror-image CD spectra, allowing for the determination of their absolute configuration.
In a hypothetical scenario where a chiral derivative of this compound exists, the CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these Cotton effects would be characteristic of a specific enantiomer.
Since the parent compound is achiral, no experimental data for chiroptical spectroscopy is applicable.
Theoretical and Computational Chemistry Investigations of 1 2 4 Chlorophenyl Ethenyl Azulene
Density Functional Theory (DFT) for Ground State Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground-state properties of molecules. mdpi.com By approximating the exchange-correlation energy, DFT methods like the popular B3LYP functional combined with a suitable basis set (e.g., 6-311G**) can achieve a balance of accuracy and computational efficiency. mdpi.com
For 1-[2-(4-chlorophenyl)ethenyl]azulene, DFT calculations are employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. Key structural parameters include the planarity of the azulene (B44059) core, the geometry of the ethenyl bridge, and the torsional angle between the azulene ring and the 4-chlorophenyl group. Due to potential steric hindrance, a slight twist between the aromatic rings and the vinyl group might be observed, similar to other substituted stilbene-like molecules. acs.org
Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the infrared (IR) spectrum of the molecule. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=C bond vibrations of the rings and the ethenyl linker, and vibrations involving the C-Cl bond.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| Azulene C1-C(ethenyl) | Bond length between azulene ring (position 1) and ethenyl carbon | ~1.45 Å |
| Ethenyl C=C | Bond length of the central vinyl double bond | ~1.34 Å |
| Ethenyl C-C(phenyl) | Bond length between ethenyl carbon and chlorophenyl ring | ~1.47 Å |
| Phenyl C-Cl | Bond length of the carbon-chlorine bond | ~1.75 Å |
| Azulene-Ethenyl-Phenyl | Dihedral angle describing the twist of the phenyl ring relative to the azulene plane | 10-20° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To investigate the behavior of the molecule upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netrsc.org Applied to the ground-state optimized geometry, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. rsc.org
The output of a TD-DFT calculation includes the energy of each electronic transition (S₀→Sₙ), the corresponding wavelength (λ), the oscillator strength (f), which indicates the intensity of the transition, and the contributions of the molecular orbitals involved. For azulene derivatives, the photophysics can be complex. Azulene itself is known for its "anomalous" fluorescence from the second excited state (S₂), a violation of Kasha's rule, which is due to a large energy gap between S₂ and S₁. diva-portal.org TD-DFT calculations can predict the S₁ and S₂ energies for this compound and help determine if this anti-Kasha behavior is likely to be preserved. The substitution is expected to significantly alter the electronic transitions compared to unsubstituted azulene.
Table 2: Predicted Electronic Transitions for this compound from TD-DFT
| Transition | Predicted Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 2.10 | 590 | 0.08 | HOMO → LUMO |
| S₀ → S₂ | 3.25 | 381 | 0.75 | HOMO-1 → LUMO, HOMO → LUMO+1 |
| S₀ → S₃ | 3.60 | 344 | 0.15 | HOMO-2 → LUMO |
Molecular Dynamics Simulations for Conformational Analysis and Solution Phase Behavior
While DFT and TD-DFT calculations are typically performed in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations offer a way to explicitly model the molecule's behavior in a solvent environment over time. In an MD simulation, the molecule is placed in a box filled with solvent molecules (e.g., water, acetonitrile, or hexane), and Newton's equations of motion are solved for every atom in the system.
For this compound, MD simulations can provide insights into several key areas:
Conformational Flexibility: MD tracks the rotation around single bonds, such as the bond connecting the chlorophenyl group to the ethenyl bridge. This allows for the exploration of the conformational landscape and the determination of rotational energy barriers.
Solvent Effects: The simulation explicitly shows how solvent molecules arrange around the solute. This is particularly important for a polar molecule like azulene, which has a significant ground-state dipole moment. wikipedia.org Specific solute-solvent interactions, such as hydrogen bonding (in protic solvents) or van der Waals forces, can be analyzed.
Solution Structure: MD can predict how the molecule's average structure in solution might differ from its minimum-energy geometry in a vacuum due to thermal motion and interactions with the solvent.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and stability. nih.gov
In azulene, the HOMO and LUMO are largely localized on different parts of the molecule. The HOMO tends to have large coefficients on the five-membered ring, while the LUMO has larger coefficients on the seven-membered ring. mdpi.comthejamesonlab.com For this compound, this distribution is perturbed by the substituent at position 1.
HOMO: The HOMO is expected to be distributed across the electron-rich five-membered ring of the azulene core and the π-system of the ethenyl bridge.
LUMO: The LUMO is anticipated to have significant density on the seven-membered azulene ring and extend into the (4-chlorophenyl)ethenyl substituent.
HOMO-LUMO Gap: The π-conjugation provided by the ethenyl linker is expected to decrease the HOMO-LUMO gap compared to unsubstituted azulene, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum.
Analysis of the electronic charge distribution, often done using methods like Mulliken population analysis, reveals the partial charges on each atom. mdpi.com This confirms the inherent polarity of the azulene core, with the five-membered ring being electron-rich (nucleophilic) and the seven-membered ring being electron-poor (electrophilic). wikipedia.org
Table 3: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.05 |
| LUMO | -2.20 |
| HOMO-LUMO Gap | 2.85 |
Theoretical Modeling of Intramolecular Charge Transfer (ICT) Phenomena
Molecules that contain an electron-donating group connected to an electron-accepting group through a π-conjugated bridge are known as "push-pull" systems and often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In this compound, the electron-rich azulene moiety can act as the electron donor, while the chlorophenyl group, facilitated by the ethenyl linker, acts as the acceptor.
Upon absorbing a photon, the molecule is promoted to an excited state. In this state, an electron can move from the donor part (azulene) to the acceptor part (chlorophenyl). This ICT state is more polar than the ground state and is often stabilized in polar solvents. researchgate.net Computational modeling can visualize this process by calculating the electron density difference between the ground state and the relevant excited state.
In some push-pull systems, the ICT process is coupled with a significant structural change, such as the twisting of a single bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org Theoretical calculations can map the potential energy surface of the excited state as a function of the torsional angle of the chlorophenyl group to determine if a stable or barrierless path to a TICT state exists. rsc.org The existence of an ICT or TICT state is crucial for understanding the molecule's fluorescence properties, including phenomena like large Stokes shifts and solvatochromism (change in color with solvent polarity).
Quantitative Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Property Relationship (QSPR) modeling is a computational strategy that aims to correlate the structural or physicochemical properties of a series of compounds with a specific activity or property. Instead of studying a single molecule in great detail, QSPR builds a statistical model based on a set of related molecules.
For azulene derivatives, a QSPR model could be developed to predict a property of interest without performing extensive calculations for every new compound. The process involves:
Dataset Creation: A series of azulene derivatives, including this compound, would be synthesized or designed computationally.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," are calculated using methods like DFT. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and topological descriptors.
Model Building: A mathematical equation is generated using statistical methods (e.g., multiple linear regression) that links the descriptors to an experimentally measured or computationally expensive property (e.g., nonlinear optical response, absorption wavelength).
Validation: The model's predictive power is tested on a subset of molecules not used in its creation.
Such an approach would be valuable for systematically designing novel azulene-based materials with tailored electronic or photophysical properties.
Chemical Reactivity and Transformation Chemistry of 1 2 4 Chlorophenyl Ethenyl Azulene
Electrophilic and Nucleophilic Substitution Reactions on the Azulene (B44059) Ring System
The azulene ring system is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring. This structure results in a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. Consequently, the azulene moiety in 1-[2-(4-chlorophenyl)ethenyl]azulene exhibits distinct regioselectivity in substitution reactions.
Electrophilic Substitution: Electrophilic attack predominantly occurs at the 1- and 3-positions of the azulene nucleus, which are the sites of highest electron density. nih.govresearchgate.net The presence of the 1-[2-(4-chlorophenyl)ethenyl] substituent, which is an electron-withdrawing group, is expected to deactivate the azulene ring towards electrophilic substitution to some extent. However, substitution is still anticipated to occur at the vacant 3-position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.combyjus.commasterorganicchemistry.com
Nucleophilic Substitution: Conversely, the electron-deficient seven-membered ring is susceptible to nucleophilic attack. wikipedia.orgyoutube.comorganic-chemistry.orgbyjus.com The most likely positions for nucleophilic addition are C4, C6, and C8. Subsequent oxidation can lead to a formal substitution product. The presence of the electron-withdrawing styryl group at the 1-position would further enhance the susceptibility of the seven-membered ring to nucleophilic attack.
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1-[2-(4-chlorophenyl)ethenyl]azulene |
| Bromination | Br₂/FeBr₃ | 3-Bromo-1-[2-(4-chlorophenyl)ethenyl]azulene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-1-[2-(4-chlorophenyl)ethenyl]azulene |
| Nucleophilic Addition | RLi or RMgX | Adducts at C4, C6, and C8 |
Modifications and Derivatizations of the Ethenyl Linkage
The ethenyl bridge in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Oxidative Cleavage: The double bond of the ethenyl linkage can be cleaved under oxidative conditions. A common method for the oxidative cleavage of styrylazulenes to yield the corresponding azulene-carbaldehydes involves the use of sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄). mdpi.com This reaction would convert this compound into azulene-1-carbaldehyde (B2927733).
Reduction: The ethenyl double bond can be readily reduced to a single bond, yielding the corresponding 1-[2-(4-chlorophenyl)ethyl]azulene. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Table 2: Common Transformations of the Ethenyl Linkage
| Reaction | Reagents | Product |
|---|---|---|
| Oxidative Cleavage | NaIO₄, OsO₄ (cat.) | Azulene-1-carbaldehyde |
| Catalytic Hydrogenation | H₂, Pd/C | 1-[2-(4-Chlorophenyl)ethyl]azulene |
Photochemical Reactions and Photoisomerization Processes
Styryl derivatives, including this compound, are known to undergo photochemical reactions, with E/Z isomerization being a prominent process. researchgate.netnih.gov
Upon irradiation with light of an appropriate wavelength, the π-electrons in the ethenyl linkage can be excited, leading to a temporary loss of double bond character and allowing for rotation around the carbon-carbon single bond. This can result in the conversion between the E (trans) and Z (cis) isomers of the molecule. The efficiency and direction of the photoisomerization can be influenced by the solvent, the presence of photosensitizers, and the substitution pattern on both the azulene and phenyl rings. nih.govrsc.org For styrenic olefins, triplet energy transfer is a common mechanism for inducing isomerization. researchgate.net
Cycloaddition and Cyclization Reactions Involving the Ethenylazulene Framework
The conjugated π-system of this compound can participate in cycloaddition reactions.
Diels-Alder Reactions: The azulene moiety itself can act as a diene or a dienophile in Diels-Alder reactions, although this is less common for 1-substituted azulenes. wikipedia.orglibretexts.org More likely, the styryl portion of the molecule can act as a dienophile. The presence of the electron-withdrawing chlorophenyl group enhances the dienophilic character of the ethenyl double bond. libretexts.orgresearchgate.net Reaction with a conjugated diene would lead to the formation of a six-membered ring fused to the azulene nucleus. The azulene system can also participate as an 8π component in [8+2] cycloadditions. nih.gov
[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are also possible, where the ethenyl double bond reacts with another alkene to form a cyclobutane (B1203170) ring. wikipedia.org
Oxidation and Reduction Pathways of the Conjugated System
The extended conjugated system of this compound is susceptible to both oxidation and reduction.
Oxidation: Besides the oxidative cleavage of the ethenyl bond, the azulene ring itself can be oxidized. The ease of oxidation is influenced by the substituents. The electron-withdrawing nature of the 1-substituent would make the azulene ring less susceptible to oxidation compared to unsubstituted azulene.
Reduction: As mentioned earlier, the ethenyl double bond can be selectively reduced. Under more forcing conditions, it may be possible to reduce the azulene ring system, although this would lead to a loss of aromaticity and is generally less favorable.
Investigation of Photophysical Response to External Stimuli and Advanced Functional Materials Exploration
Halochromic and Solvatochromic Studies for Understanding Electronic System Perturbations
The photophysical properties of styryl dyes, including 1-[2-(4-Chlorophenyl)ethenyl]azulene, are highly sensitive to their environment. This sensitivity manifests as halochromism (color change in response to pH) and solvatochromism (color change in response to solvent polarity). These phenomena arise from perturbations in the electronic system of the molecule, influenced by interactions with external stimuli.
Halochromism: In acidic conditions, the azulene (B44059) ring of styrylazulene derivatives can be protonated. This protonation alters the electronic distribution within the molecule, leading to a significant shift in the absorption spectrum and a visible color change. This property is a key indicator of the compound's potential as a pH sensor.
Solvatochromism: The electronic absorption and emission spectra of styryl dyes often exhibit a pronounced shift with varying solvent polarity. researchgate.net This is attributed to the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This behavior is indicative of an intramolecular charge transfer (ICT) character. nih.gov The solvatochromic behavior of a related styryl dye is presented in the table below.
Table 1: Solvatochromic Data for a Representative Styryl Dye
| Solvent | Dipole Moment (D) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 0.36 | 354 | 408 | 54 |
| Chloroform | 1.04 | 354 | 413 | 59 |
Data is for a representative 1,3,5-triazine (B166579) styryl derivative and is intended to be illustrative of the expected solvatochromic behavior. nih.gov
Role in Organic Semiconductor Research and Device Design Principles
Azulene-based compounds are increasingly being explored for their potential in organic electronics due to their unique electronic properties. bohrium.comresearchgate.net The D-π-A structure of this compound makes it a candidate for use in organic semiconductor devices.
In the design of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability, appropriate HOMO/LUMO energy levels, and high photoluminescence quantum yields are essential. ossila.comrsc.org Azulene derivatives have been investigated as emissive materials, host materials, and charge transport layers in OLEDs. uniss.itresearchgate.net The introduction of an azulene moiety can influence the charge injection and transport properties of the material. scispace.com The fluorescence of styrylazulenes can be tuned by modifying the donor and acceptor groups, which is a key principle in developing emitters for full-color displays. nih.gov
Table 2: Performance of an OLED Device Using a Triazatruxene-Based Emitter
| Emitter | HOMO (eV) | LUMO (eV) | Max. External Quantum Efficiency (%) |
|---|
This data is for a representative high-efficiency organic electronic material and illustrates the potential of complex organic molecules in OLEDs. rsc.org
The field of organic photovoltaics (OPVs) seeks materials that can efficiently absorb sunlight and convert it into electrical energy. Azulene-containing polymers and small molecules have been investigated as donor materials in OPV devices. bohrium.com The low bandgap of some azulene derivatives allows for broader absorption of the solar spectrum. bohrium.com The performance of an OPV device is critically dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). These parameters are influenced by the HOMO and LUMO energy levels of the donor and acceptor materials. The inherent dipole moment of azulene can also play a role in promoting charge separation and transport within the active layer of the solar cell. nih.gov
Table 3: Photovoltaic Properties of an Azulene-Based Dye in a Perovskite Solar Cell
| Hole Transport Material | HOMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|
Data for an azulene-based hole transport material in a perovskite solar cell, demonstrating the potential of such compounds in photovoltaic applications. nih.gov
Fundamental Investigations in Non-Linear Optics (NLO)
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. youtube.comyoutube.com Molecules with a D-π-A structure, like this compound, are known to exhibit significant NLO properties. The large change in dipole moment upon excitation, which is responsible for solvatochromism, also contributes to a large second-order hyperpolarizability (β), a key figure of merit for NLO materials. nih.govymerdigital.com The NLO response can be tuned by modifying the strength of the donor and acceptor groups and the length of the π-conjugated bridge. ymerdigital.com
Table 4: Non-Linear Optical Properties of a Representative Styryl Dye
| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) |
|---|
Data for a series of extended styryl dyes, illustrating the range of NLO properties achievable with this class of compounds. ymerdigital.com
Development as Fluorescent Probes and Chemical Sensing Platforms (Focusing on underlying mechanisms)
The sensitivity of the fluorescence of styryl dyes to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors. uni-heidelberg.deresearchgate.net The underlying mechanism for sensing often involves a change in the ICT character of the molecule upon interaction with an analyte. For example, the binding of a metal ion or a change in pH can alter the electron-donating or -accepting ability of the end groups, leading to a change in the fluorescence intensity or a shift in the emission wavelength. uni-heidelberg.denih.gov The development of sensors based on styrylazulenes could target a range of analytes, with the specificity determined by the design of the receptor unit integrated into the molecular structure. researchgate.net
Application in Advanced Dye Chemistry and Pigment Science
Styryl dyes are a well-established class of functional dyes with applications ranging from textiles to high-tech materials. researchgate.netresearchgate.netabu.edu.ng Their strong absorption in the visible region, high color strength, and good photostability make them suitable for use as pigments and dyes. core.ac.ukijbpas.com The color of styrylazulenes can be tuned across the visible spectrum by chemical modification. The aggregation behavior of these dyes is also an important consideration, as it can significantly affect their optical properties in the solid state or in concentrated solutions. nih.govrsc.org
Future Research Trajectories and Unresolved Challenges in 1 2 4 Chlorophenyl Ethenyl Azulene Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
A primary challenge in azulene (B44059) chemistry is the reliance on traditional synthetic routes that are often lengthy and employ hazardous reagents and solvents. For instance, the classical Hafner-Ziegler synthesis of the azulene core can involve pyridine (B92270) as a solvent and high reaction temperatures. orgsyn.org Subsequent functionalization to produce 1-[2-(4-chlorophenyl)ethenyl]azulene, typically via Wittig or Horner-Wadsworth-Emmons reactions, adds steps and potential waste streams.
Key research goals include:
Catalyst Development: Designing solid-supported catalysts for one-pot syntheses of functionalized azulenes.
Solvent Screening: Investigating deep eutectic solvents or aqueous systems to replace volatile organic compounds.
Process Intensification: Exploring flow chemistry and microwave-assisted synthesis to reduce reaction times and energy consumption.
Exploration of Novel Reaction Pathways and Catalyst Systems
Beyond optimizing existing methods, the exploration of entirely new synthetic disconnections and catalyst systems is crucial for unlocking novel derivatives and materials. The field is ripe for the application of modern cross-coupling strategies. Palladium-catalyzed reactions, such as C-H/C-Br arylation, have been successfully used to create fused terazulene systems, demonstrating the power of this approach to build complex azulene-based architectures. nih.gov
For this compound, this could translate to:
Direct C-H Vinylation: Developing methods to directly couple vinyl halides with the azulene C1-position, bypassing traditional condensation reactions.
Advanced Catalyst Systems: Utilizing modern palladium/copper catalytic systems, which have proven effective for coupling precursors containing chlorophenyl groups in other heterocyclic syntheses. mdpi.com
Polymerization Strategies: Investigating the polymerization of azulene-containing monomers. Research into 2,6-azulene-based conjugated polymers has shown that the connectivity of the azulene unit within the polymer backbone is critical to the final material's properties. researchgate.netrsc.org Similar strategies could be applied to vinylazulene monomers to create novel conductive or photoresponsive polymers.
Integration into Supramolecular Assemblies and Nanomaterials
The inherent dipole moment and polarizable π-system of the azulene core make it an exceptional building block for supramolecular chemistry and nanomaterials. mdpi.com The presence of a chlorine atom on the phenyl ring of this compound offers a specific vector for forming halogen-bonded co-crystals, a powerful tool for crystal engineering. rsc.org
Future work should systematically explore the self-assembly behavior of this molecule. Key research trajectories include:
Halogen Bonding: Co-crystallization with halogen-bond acceptors to create ordered supramolecular assemblies with tailored electronic and optical properties. rsc.org
π-π Stacking: Investigating the influence of the styryl group on the π-π stacking interactions that are known to play a major role in organizing azulene derivatives in the solid state. rsc.org
Nanomaterial Integration: Dispersing the molecule with carbon-based nanomaterials. For example, azulene-based polymers have been used to efficiently disperse single-walled carbon nanotubes, yielding nanocomposites with significant electrical conductivity. rsc.org Similar approaches using this compound could lead to new hybrid materials for electronics or sensors. The use of graphene oxide as a nanocarrier also presents a viable route for creating novel composite systems. researchgate.net
Table 1: Proposed Research on Supramolecular and Nanomaterial Integration
| Research Area | Objective | Methodology | Potential Outcome |
| Crystal Engineering | Create ordered, non-centrosymmetric solids | Co-crystallization with halogen and hydrogen bond donors/acceptors | Materials with enhanced nonlinear optical (NLO) properties |
| Supramolecular Polymers | Form well-defined 1D or 2D structures | Investigation of π-π stacking and other non-covalent interactions | Tunable electrochromic or sensory thin films |
| Hybrid Nanomaterials | Develop functional composites | Dispersion with carbon nanotubes or graphene oxide | Enhanced conductivity composites for printed electronics |
Advanced Computational Approaches for Predictive Material Design and Optimization
The traditional Edisonian approach to materials discovery is time-consuming and inefficient. The future of materials science lies in the synergy between experimental synthesis and advanced computational modeling. youtube.com By leveraging computational tools, researchers can predict the properties of hypothetical materials, allowing for the in silico design and targeted synthesis of molecules with desired functions. mit.edunih.gov
For this compound and its derivatives, a multi-scale modeling approach is warranted:
Molecular Level: Employing Density Functional Theory (DFT) and Hirshfeld surface analysis to understand the fundamental electronic structure, intermolecular interactions (like halogen and hydrogen bonding), and to predict spectroscopic properties. mdpi.comrsc.org
Mesoscale Level: Using molecular dynamics (MD) simulations to predict how molecules will assemble in the solid state or in thin films, providing insight into morphology and bulk properties. nih.gov
Macroscale Level: Integrating these models with machine learning (AI/ML) algorithms. youtube.com By training models on existing experimental and computational data, it becomes possible to predict the properties (e.g., conductivity, color, thermal stability) of new, unsynthesized azulene derivatives, drastically accelerating the discovery of high-performance materials. credential.net
This predictive capability allows for the creation of materials where properties are not just discovered, but are precisely engineered from the molecular level up. youtube.com
Synergistic Cross-Disciplinary Research Directions (excluding biological and clinical applications)
The unique properties of this compound make it a candidate for exploration in several cross-disciplinary fields, primarily centered on materials science and electronics.
Electrochemistry and Electrochromism: Azulene derivatives can undergo reversible redox processes, leading to changes in color. researchgate.net The electrochemical behavior of this compound should be thoroughly investigated using techniques like cyclic voltammetry. researchgate.net This could lead to the development of novel electrochromic materials for smart windows, displays, or sensors. Furthermore, electrochemical polymerization can generate conductive polyazulene films, which are attractive as active materials for rechargeable batteries or antistatic coatings. researchgate.net
Optoelectronics and Photonics: The push-pull nature of the azulene core suggests potential for nonlinear optical (NLO) applications. The specific substitution pattern of this compound could enhance these properties. Research should focus on quantifying its NLO response and exploring its use in devices for optical communications or data storage.
Advanced Coatings and Composites: The compound's stability and strong absorption in the visible spectrum could be leveraged in the development of advanced pigments or protective coatings that respond to external stimuli like light or electric fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
